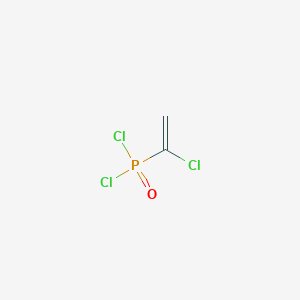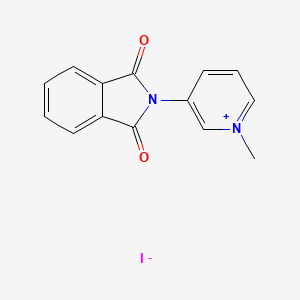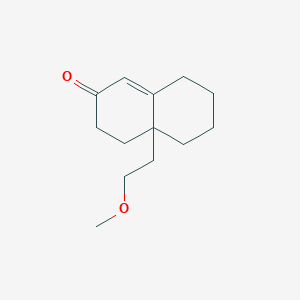
(1-Chloroethenyl)phosphonic dichloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-Chloroethenyl)phosphonic dichloride is an organophosphorus compound characterized by the presence of a phosphorus atom bonded to a (1-chloroethenyl) group and two chlorine atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (1-chloroethenyl)phosphonic dichloride typically involves the reaction of phosphorus trichloride with acetylene in the presence of a catalyst. The reaction proceeds under controlled conditions to ensure the selective formation of the desired product.
Industrial Production Methods: Industrial production of this compound often employs large-scale reactors where phosphorus trichloride and acetylene are introduced under high pressure and temperature. The use of catalysts such as copper or palladium can enhance the reaction efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions: (1-Chloroethenyl)phosphonic dichloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines or alcohols, leading to the formation of phosphonates or phosphonamides.
Addition Reactions: The (1-chloroethenyl) group can participate in addition reactions with electrophiles, resulting in the formation of new carbon-phosphorus bonds.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Electrophiles: Halogens and other electrophilic reagents can be used in addition reactions.
Major Products Formed:
Phosphonates: Formed by the substitution of chlorine atoms with alcohols.
Phosphonamides: Formed by the substitution of chlorine atoms with amines.
Applications De Recherche Scientifique
Chemistry: (1-Chloroethenyl)phosphonic dichloride is used as a precursor in the synthesis of various organophosphorus compounds. It serves as an intermediate in the preparation of phosphonates and phosphonamides, which are valuable in organic synthesis.
Biology and Medicine: In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors. These compounds can mimic the transition states of enzymatic reactions, making them useful tools in the study of enzyme mechanisms.
Industry: In the industrial sector, this compound is used in the production of flame retardants and plasticizers. Its reactivity allows for the modification of polymer properties, enhancing their thermal stability and flexibility.
Mécanisme D'action
The mechanism of action of (1-chloroethenyl)phosphonic dichloride involves the formation of covalent bonds with nucleophilic sites on target molecules. The phosphorus atom, being electrophilic, can react with nucleophiles such as hydroxyl or amino groups, leading to the formation of stable phosphonate or phosphonamide bonds. This reactivity underlies its use in enzyme inhibition and polymer modification.
Comparaison Avec Des Composés Similaires
Methylphosphonyl Dichloride: Similar in structure but with a methyl group instead of a (1-chloroethenyl) group.
Ethylphosphonic Dichloride: Contains an ethyl group instead of a (1-chloroethenyl) group.
Phenylphosphonic Dichloride: Contains a phenyl group instead of a (1-chloroethenyl) group.
Uniqueness: (1-Chloroethenyl)phosphonic dichloride is unique due to the presence of the (1-chloroethenyl) group, which imparts distinct reactivity compared to its analogs. This group allows for specific addition reactions that are not possible with other phosphonic dichlorides, making it a valuable compound in synthetic chemistry and industrial applications.
Propriétés
Numéro CAS |
91076-29-8 |
|---|---|
Formule moléculaire |
C2H2Cl3OP |
Poids moléculaire |
179.36 g/mol |
Nom IUPAC |
1-chloro-1-dichlorophosphorylethene |
InChI |
InChI=1S/C2H2Cl3OP/c1-2(3)7(4,5)6/h1H2 |
Clé InChI |
SFMWFYCICDNOJT-UHFFFAOYSA-N |
SMILES canonique |
C=C(P(=O)(Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Methyl 5,5,6,6-tetracyanobicyclo[2.2.2]oct-2-ene-1-carboxylate](/img/structure/B14349669.png)







![1-Ethyl-4-[1-(ethylsulfanyl)ethyl]tetrasulfane](/img/structure/B14349709.png)

